1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene
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Overview
Description
1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene is an organic compound characterized by a seven-membered ring structure with a chloromethyl group and an isothiocyanate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene typically involves the chloromethylation of a cycloheptene derivative followed by the introduction of the isothiocyanate group. One common method involves the reaction of cycloheptene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to form the chloromethylated intermediate. This intermediate is then treated with thiophosgene (CSCl₂) to introduce the isothiocyanate group, yielding the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines are commonly used in nucleophilic substitution reactions.
Addition Reactions: Nucleophiles such as amines and alcohols are used in addition reactions with the isothiocyanate group.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Addition Reactions: Thiourea derivatives.
Oxidation and Reduction: Compounds with different oxidation states and functional groups.
Scientific Research Applications
1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and functionalized derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene involves its interaction with nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution reactions, while the isothiocyanate group can participate in addition reactions with nucleophiles. These interactions lead to the formation of various derivatives and functionalized compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-(Chloromethyl)-2-isothiocyanatocyclohexane: A six-membered ring analog with similar reactivity and applications.
1-(Chloromethyl)-2-isothiocyanatocyclooctane: An eight-membered ring analog with comparable chemical properties.
1-(Chloromethyl)-2-isothiocyanatobenzene: An aromatic analog with distinct reactivity due to the presence of the benzene ring.
Uniqueness: 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene is unique due to its seven-membered ring structure, which imparts specific steric and electronic properties
Properties
CAS No. |
89996-64-5 |
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Molecular Formula |
C9H12ClNS |
Molecular Weight |
201.72 g/mol |
IUPAC Name |
1-(chloromethyl)-2-isothiocyanatocycloheptene |
InChI |
InChI=1S/C9H12ClNS/c10-6-8-4-2-1-3-5-9(8)11-7-12/h1-6H2 |
InChI Key |
JZLZCVZCMPOVHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)N=C=S)CCl |
Origin of Product |
United States |
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